molecular formula C17H27ClN2O3 B3941149 N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride

N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride

Cat. No. B3941149
M. Wt: 342.9 g/mol
InChI Key: KMKVHAMFTOYPPI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride, also known as U-47700, is a synthetic opioid that has gained popularity in recent years. It was first synthesized in the 1970s and has since been used for scientific research purposes.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride acts as an agonist at the mu-opioid receptor, which is located in the central nervous system. When N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride binds to the mu-opioid receptor, it activates a series of downstream signaling pathways that result in the analgesic effects of opioids. N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride has also been shown to have some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride has been shown to produce analgesia, sedation, and euphoria in animal models. It has also been shown to produce respiratory depression and bradycardia, which are common side effects of opioids. N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride has a shorter duration of action compared to other opioids, which may make it useful for certain scientific research applications.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride has several advantages for scientific research purposes. It has a high affinity for the mu-opioid receptor, which makes it useful for studying the effects of opioid agonists on the central nervous system. It also has a shorter duration of action compared to other opioids, which may make it useful for certain experimental designs. However, N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride has several limitations. It is a highly potent opioid and can be dangerous if not handled properly. It also has a high potential for abuse and dependence, which may limit its use in certain scientific research applications.

Future Directions

There are several future directions for N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride research. One area of interest is the development of new opioid agonists that have a lower potential for abuse and dependence. Another area of interest is the investigation of potential treatments for opioid addiction. N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride may be useful in studying the effects of opioid agonists on the central nervous system and in developing new treatments for opioid addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride and its potential uses in scientific research.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride is a synthetic opioid that has gained popularity in recent years for its high affinity for the mu-opioid receptor. It has been used in scientific research for its opioid receptor agonist properties and has been shown to produce analgesia, sedation, and euphoria. N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride has several advantages for scientific research purposes, but also has several limitations and safety concerns. Further research is needed to fully understand the biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride and its potential uses in scientific research.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride has been used in scientific research for its opioid receptor agonist properties. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. N-(2,4-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride has also been used to study the effects of opioid agonists on the central nervous system and to investigate potential treatments for opioid addiction.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.ClH/c1-13-5-4-9-19(12-13)10-8-17(20)18-15-7-6-14(21-2)11-16(15)22-3;/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKVHAMFTOYPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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